

A Comparative Guide: 5-Nitroisophthalic Acid versus Terephthalic Acid as MOF Linkers

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Compound of Interest

Compound Name: 5-Nitroisophthalic acid

Cat. No.: B126730

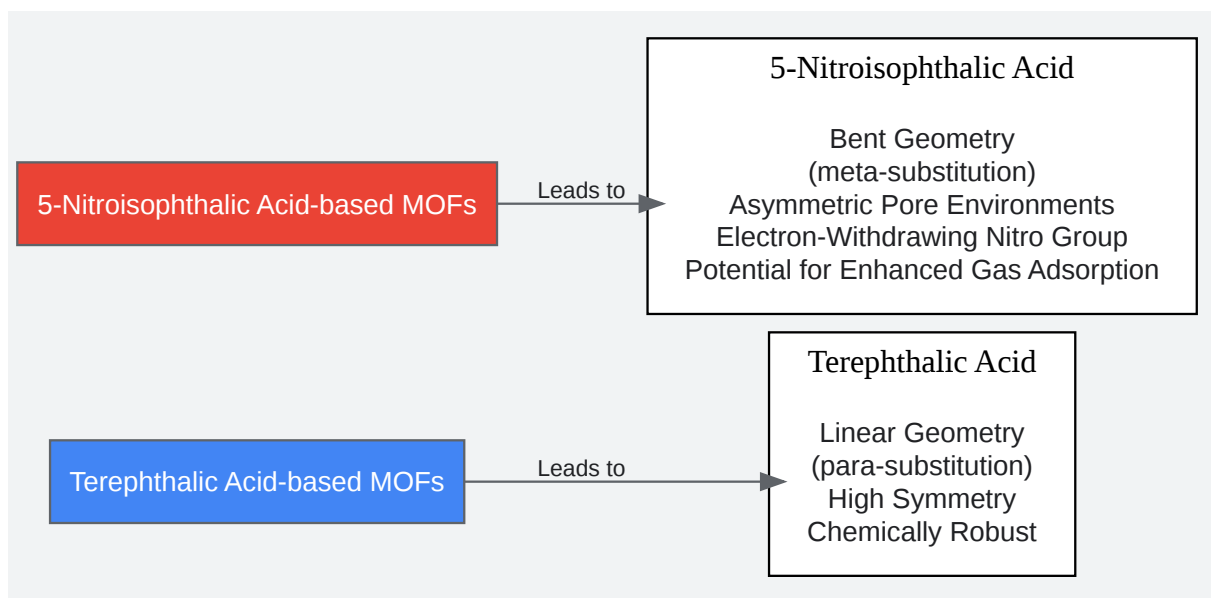
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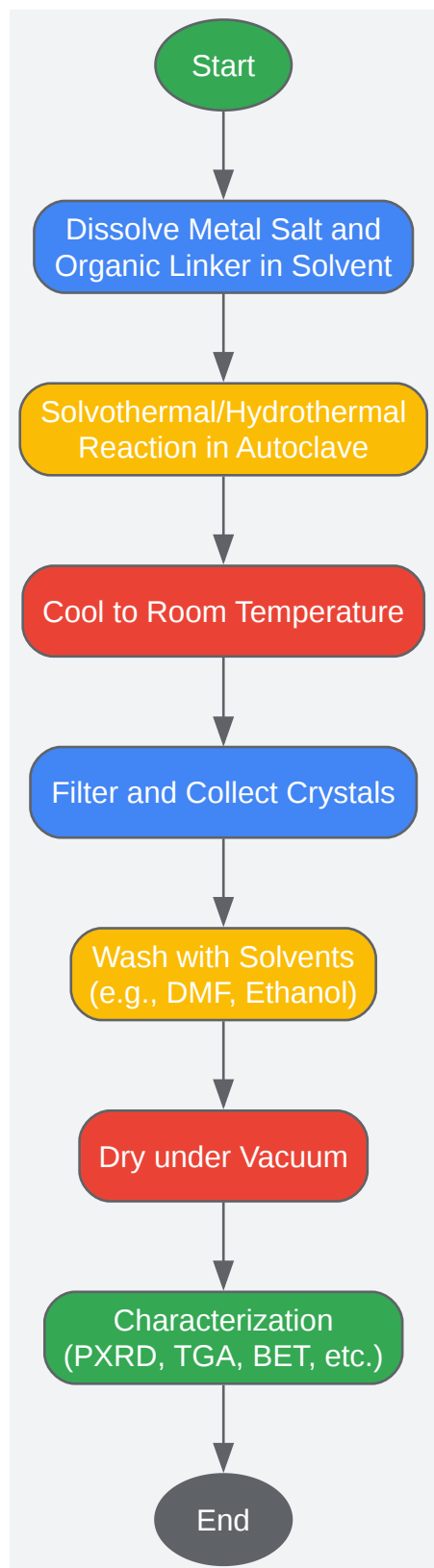
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two aromatic dicarboxylic acid linkers used in the synthesis of Metal-Organic Frameworks (MOFs): **5-nitroisophthalic acid** and the more conventional terephthalic acid. The choice of organic linker is a critical determinant of the resulting MOF's structure, porosity, and functional properties. This document aims to furnish researchers with the necessary data to make informed decisions when selecting a linker for specific applications, from gas storage and separation to catalysis and drug delivery.

Structural and Functional Differences at a Glance

5-Nitroisophthalic acid and terephthalic acid are isomers of benzenedicarboxylic acid, differing in the substitution pattern of their carboxylate groups and the presence of a nitro functional group on the former. Terephthalic acid is a para-substituted (1,4-), linear linker, which often leads to the formation of highly symmetric and porous MOF structures. In contrast, **5-nitroisophthalic acid** is a meta-substituted (1,3-) linker, which introduces a kink in the framework structure. Additionally, the electron-withdrawing nitro group (-NO₂) in the 5-position of the isophthalate backbone significantly influences the electronic properties and chemical reactivity of the resulting MOF.





5-Nitroisophthalic Acid

Terephthalic Acid

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